3-(Nonafluoropentadecyl)catechol
Description
Structure
3D Structure
Properties
CAS No. |
131545-71-6 |
|---|---|
Molecular Formula |
C21H27F9O2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecyl)benzene-1,2-diol |
InChI |
InChI=1S/C21H27F9O2/c22-18(23,19(24,25)20(26,27)21(28,29)30)14-9-7-5-3-1-2-4-6-8-11-15-12-10-13-16(31)17(15)32/h10,12-13,31-32H,1-9,11,14H2 |
InChI Key |
VOSLQIFOYWLTEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Synonyms |
3-(nonafluoropentadecyl)catechol 3-NFPC |
Origin of Product |
United States |
Molecular Electronic Structure and Redox Chemistry of 3 Nonafluoropentadecyl Catechol
Computational Quantum Chemical Investigations of Fluorinated Catechols
Computational quantum chemistry provides a powerful lens through which to understand the intricate electronic landscape of molecules like 3-(nonafluoropentadecyl)catechol. nih.gov By solving the Schrödinger equation for a given molecular structure, these methods can predict a wide range of properties, including electronic structure, reactivity, and non-covalent interactions.
Frontier molecular orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are critical in determining a molecule's electron-donating and electron-accepting capabilities.
In the context of fluorinated catechols, computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/6-311+G**, are used to calculate the energies of the HOMO and LUMO. researchgate.net The presence of the electron-withdrawing nonafluoropentadecyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted catechol. This is a consequence of the strong inductive effect of the fluorine atoms. nih.gov The lowering of the HOMO energy implies a greater energy requirement to remove an electron, making the molecule less susceptible to oxidation. Conversely, the lowered LUMO energy suggests an increased propensity to accept an electron.
Studies on similar fluorinated aromatic compounds have shown that fluorination can lead to near-uniform shifts in HOMO/LUMO energies on the order of 0.7-0.8 eV. chemrxiv.org This tuning of frontier orbital energies is a key strategy in designing molecules with specific redox properties. For instance, in dye-sensitized solar cells, the electronic structure of catechol derivatives adsorbed on TiO2 surfaces is crucial for efficient electron transfer. researchgate.net Computational models have demonstrated that the adsorption geometry significantly affects the molecular electronic structure and the resulting optical properties. researchgate.netresearchgate.net
The table below, based on general principles from computational studies of fluorinated organic molecules, illustrates the expected qualitative changes in HOMO and LUMO energies for this compound compared to catechol.
| Compound | HOMO Energy (qualitative) | LUMO Energy (qualitative) | HOMO-LUMO Gap (qualitative) |
| Catechol | Higher | Higher | Larger |
| This compound | Lower | Lower | Smaller |
This table provides a qualitative representation based on established principles of substituent effects on aromatic systems.
Theoretical calculations can also predict the reactivity and stability of fluorinated catechols. The "σ-complex approach," which uses density functional theory to compute the energies of reaction intermediates, has proven useful in predicting regioselectivity and reaction rates in nucleophilic aromatic substitution of fluorinated aromatics. d-nb.info The stability of these intermediates, quantified as sigma stability (SS), correlates well with experimental rate constants. d-nb.info
For this compound, the high electronegativity of the fluorine atoms in the long alkyl chain is expected to enhance the acidity of the catechol protons, potentially influencing its reactivity in proton-coupled electron transfer reactions. Furthermore, the stability of the corresponding phenoxyl radical, which is an intermediate in many antioxidant reactions, can be assessed computationally. The presence of the fluorinated chain can influence the spin density distribution in the radical, thereby affecting its stability and subsequent reactivity. The introduction of fluorine can also impact the stability and reactivity of N-heterocyles by influencing the charge distribution. beilstein-journals.org
Computational methods are also crucial for understanding the thermodynamics and kinetics of radical scavenging activity, a key function of many phenolic compounds. nih.govacs.org These studies often involve calculating bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA) to elucidate the operative antioxidant mechanisms. The presence of the bulky and electron-withdrawing nonafluoropentadecyl group would be expected to modulate these parameters significantly compared to unsubstituted catechol.
The crystal packing of molecules is governed by a complex interplay of non-covalent interactions. In fluorinated compounds, interactions involving fluorine atoms, such as C-F···π and F···F contacts, play a significant role. rsc.orgnih.gov The C-F group, due to the high electronegativity of fluorine, can act as a weak hydrogen bond acceptor in C-H···F interactions. acs.org
In the case of this compound, the long fluorinated chain is likely to dominate the crystal packing through a combination of van der Waals forces and specific fluorine-involved interactions. The segregation of the fluorinated chains from the aromatic catechol heads, a phenomenon known as fluorophilicity, could lead to the formation of layered or other ordered supramolecular structures. These interactions can be studied using techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM). nih.govrsc.org
Electrochemical Properties and Redox Behavior of Catechol Moieties
The redox behavior of catechols is central to their function in a variety of chemical and biological processes. The reversible two-electron, two-proton oxidation of the catechol moiety to the corresponding o-quinone is a hallmark of this class of compounds.
The oxidation of catechols can proceed through different mechanisms depending on the medium (aqueous or non-aqueous) and the pH. psu.eduresearchgate.net In aqueous solutions, the oxidation is often pH-dependent, involving the transfer of two electrons and two protons to form the o-quinone. psu.edu The process can be initiated by chemical oxidants, enzymes, or electrochemical means. acs.orgnih.gov
The general mechanism for the electrochemical oxidation of catechol is as follows: Catechol ⇌ o-Semiquinone radical + H⁺ + e⁻ o-Semiquinone radical ⇌ o-Benzoquinone + H⁺ + e⁻
This two-step, one-electron process often appears as a single two-electron wave in cyclic voltammetry, depending on the stability of the semiquinone intermediate. The oxidation can be reversible or irreversible, influenced by factors such as the solvent, pH, and the nature of substituents on the catechol ring. nih.govresearchgate.net In non-aqueous media, the oxidation mechanism can be more complex, often involving sequential one-electron transfers. researchgate.net
The oxidation of catechol can also generate reactive oxygen species (ROS) as byproducts, such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). acs.orgnih.gov This reactivity is harnessed in various applications, including the design of antipathogenic materials. acs.orgnih.gov
The introduction of a perfluorinated substituent, such as the nonafluoropentadecyl group, has a pronounced effect on the redox potential of the catechol moiety. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the oxidation of the catechol more difficult, resulting in a positive shift of the oxidation potential. nih.gov This is because the electron-withdrawing group destabilizes the resulting cation or radical cation formed during oxidation.
Studies on substituted quinones for applications like aqueous redox flow batteries have systematically investigated the influence of various substituents on redox potentials. nih.gov Fluorine substituents, due to their strong inductive effect, are known to increase the redox potential. nih.gov This effect is cumulative, with the magnitude of the potential shift depending on the number and position of the fluorine atoms.
The following table summarizes the general trend of substituent effects on the redox potential of quinones, which is directly related to the oxidation potential of the corresponding hydroquinones (catechols).
| Substituent Type | Effect on Redox Potential | Example Substituents |
| Electron-donating | Decreases | -OH, -Me, -OMe |
| Electron-withdrawing | Increases | -F, -CN, -NO₂ |
This table is based on data from computational screening studies of substituted quinones. nih.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Spectroelectrochemistry)
The electrochemical behavior of catechols is typically characterized by a quasi-reversible two-electron, two-proton transfer process, converting the catechol to its corresponding o-benzoquinone. sciencepublishinggroup.comscispace.com The presence of the strongly electron-withdrawing nonafluoropentadecyl group in this compound is anticipated to significantly impact this redox process.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to study the redox properties of electroactive species. In a typical cyclic voltammogram of a catechol derivative, an anodic peak (Epa) corresponding to the oxidation of the catechol to an o-quinone and a cathodic peak (Epc) for the reverse reduction are observed. nih.gov The potential at which these peaks occur provides information about the thermodynamics of the redox reaction, while the peak separation (ΔEp) offers insights into the kinetics of the electron transfer.
For this compound, the potent electron-withdrawing nature of the nonafluoropentadecyl group is expected to make the catechol ring more electron-deficient. rsc.orgresearchgate.net This will render the oxidation of the hydroxyl groups more difficult, resulting in a shift of the anodic peak potential (Epa) to more positive values compared to unsubstituted catechol. rsc.org Conversely, the reduction of the corresponding o-quinone will be facilitated, leading to a less negative or more positive cathodic peak potential (Epc).
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. nih.govresearchgate.net For this compound, UV-Vis spectroelectrochemistry can be employed to monitor the changes in the absorption spectrum as the potential is swept.
Upon oxidation of the catechol form of this compound, the characteristic absorption bands of the catechol moiety will decrease, while new absorption bands corresponding to the formation of the o-benzoquinone will appear. researchgate.net The o-benzoquinone is expected to have a distinct absorption maximum at a longer wavelength compared to the catechol. nih.gov By correlating the changes in absorbance with the applied potential, it is possible to confirm the species generated at different stages of the redox process and to study the stability of the electrogenerated o-quinone. The strong electron-withdrawing effect of the perfluoroalkyl chain may also influence the stability and reactivity of the resulting o-quinone. nih.gov
Detailed Research Findings
| Compound | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Midpoint Potential (E1/2 vs. Ag/AgCl) | Expected Influence of Substituent |
| Catechol | ~ +0.4 V | ~ -0.1 V | ~ +0.15 V | Reference compound |
| This compound | > +0.4 V | > -0.1 V | > +0.15 V | Significant positive shift due to strong electron-withdrawing effect of the C15F9 group. |
| 3-Methylcatechol | < +0.4 V | < -0.1 V | < +0.15 V | Negative shift due to electron-donating effect of the methyl group. |
The data presented in the table for this compound are predictive and based on the known electronic effects of perfluoroalkyl groups on aromatic systems. rsc.orgacs.orgrsc.org The magnitude of the potential shift will depend on the specific experimental conditions, such as the solvent, supporting electrolyte, and pH.
Interfacial Adsorption and Self Assembly Phenomena
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Diverse Substrates
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces. For catechol derivatives, this process is particularly effective on a variety of substrates, leading to stable and functional surface modifications.
Catechol and its derivatives are well-known for their strong binding affinity to a range of metal oxide surfaces, making them excellent anchor groups for generating SAMs. acs.orgnih.govresearchgate.net The primary mechanism involves the formation of coordinate bonds between the hydroxyl groups of the catechol ring and surface metal atoms. On technologically important surfaces like titanium dioxide (TiO₂), this interaction is particularly robust. acs.orgnih.gov
Theoretical studies, such as those using Density Functional Theory (DFT), have investigated the binding of catechol to the rutile TiO₂ (100) surface. These studies indicate that on a clean surface, monodentate adsorption is favored. However, in the presence of an oxygen defect on the surface, a fully dissociative bidentate adsorption becomes the most stable configuration. acs.org The catechol moiety can also form stable complexes with other materials, including silicon surfaces. researchgate.net The adsorption process is sensitive to environmental conditions such as pH. For instance, the adsorption of 4-chlorocatechol (B124253) on TiO₂ is most effective in a pH range of 7 to 9. acs.org This strong, versatile binding capability is a cornerstone of using catechol derivatives for surface functionalization.
The attachment of a perfluorinated alkyl side chain to the catechol anchor group, as seen in 3-(Nonafluoropentadecyl)catechol, is crucial for defining the properties of the resulting SAM. researchgate.net These fluorinated chains are responsible for creating surfaces with low surface energy, leading to hydrophobic or "easy-to-clean" properties. acs.org
The architecture of these fluorinated SAMs is influenced by the strong fluorophilic interactions between adjacent chains, which promote a high degree of molecular ordering and packing density. However, the structure is not always perfect. Studies on fluorinated SAMs have revealed the presence of pinholes and defects. nih.gov Molecular dynamics simulations combined with experimental techniques like electrochemical impedance spectroscopy help to understand these structural features. nih.gov The interactions between the perfluorinated chains and their collective orientation dictate the ultimate surface properties, such as wettability and adhesion.
Fabrication of Surface-Chemical Gradients Utilizing Fluorinated Catechol Derivatives
Surface-chemical gradients, where surface properties change in a controlled manner along a dimension, are valuable tools for fundamental studies and various applications. Fluorinated catechol derivatives are instrumental in creating such gradients on oxide surfaces. acs.orgnih.govresearchgate.net
A straightforward and effective method for creating surface-hydrophobicity gradients is a simple dip-and-rinse technique. acs.orgnih.govresearchgate.net This involves the controlled immersion and withdrawal of a substrate from a solution containing the fluorinated catechol. A more precise method adapts the linear motion drive (LMD) gradient-fabrication protocol. acs.org This technique allows for the creation of well-defined, centimeter-scale gradients on substrates like TiO₂ by carefully controlling the exposure time of the substrate to the deposition solution. acs.orgnih.gov
To verify the successful formation of a gradient, several surface-sensitive analytical techniques are employed. X-ray Photoelectron Spectroscopy (XPS) is used to determine the chemical composition along the surface, confirming the changing ratio of different molecular species. acs.orgnih.govresearchgate.net Variable-Angle Spectroscopic Ellipsometry (VASE) provides precise measurements of the adlayer thickness, which is expected to vary smoothly along the gradient. acs.orgnih.govresearchgate.net
A key indicator of the gradient's functional properties is the static water contact angle (sCA). Measurements show that the contact angle can be systematically varied, for example from 30° to 95°, along the gradient. acs.orgnih.gov This change in wettability correlates directly with the surface chemical composition and adlayer thickness determined by XPS and VASE, respectively, providing a quantitative confirmation of the controlled gradient. acs.orgnih.govresearchgate.net
Table 1: Characterization of Surface Gradients from Fluorinated Catechols
| Parameter | Measurement Technique | Finding | Citation |
|---|---|---|---|
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Correlates with position on the gradient. | acs.org, nih.gov, researchgate.net |
| Adlayer Thickness | Variable-Angle Spectroscopic Ellipsometry (VASE) | Varies systematically along the gradient. | acs.org, nih.gov, researchgate.net |
| Surface Energy/Wettability | Static Water Contact Angle (sCA) | Changes progressively (e.g., 30°-95°). | acs.org, nih.gov |
Biomimetic Adhesion Principles and Their Adaptation with Fluorinated Catechols
The remarkable ability of marine mussels to adhere strongly to various surfaces under wet conditions has inspired the development of a new class of biomimetic adhesives. nih.govrsc.orgnih.gov This adhesion is largely attributed to the presence of the catecholic amino acid 3,4-dihydroxy-L-phenylalanine (DOPA) in mussel foot proteins. rsc.orgpurdue.edu
The catechol moiety's adhesive properties stem from its ability to engage in various chemical interactions, including hydrogen bonding and metal coordination. nih.gov Researchers have harnessed this by synthesizing polymers containing catechol groups, such as poly(catechol-styrene), which has demonstrated exceptionally strong underwater adhesion, in some cases surpassing that of natural mussels. purdue.edu
The integration of fluorine into these biomimetic systems combines the strong adhesion of the catechol anchor with the unique properties of fluoropolymers. Hybridizing perfluoro-alkyl chains with catechols allows for the creation of self-assembled monolayers that bind strongly to a multitude of substrates. researchgate.net This approach is promising for developing non-stick or low-adhesion coatings. researchgate.net The catechol group ensures a robust attachment to the substrate, while the outward-facing fluorinated chains create a low-energy surface. This combination is also utilized to modify and disperse highly hydrophobic materials like PTFE nanoparticles in aqueous solutions, a task that is otherwise challenging. rsc.org
Table 2: Adhesion Properties of Catechol-Based Systems
| System | Key Feature | Measurement Technique | Finding | Citation |
|---|---|---|---|---|
| Catechol-Terminated SAM on Gold | High density of upward-facing catechols | Atomic Force Microscopy (AFM) | Average adhesion force of 45 nN, stronger and more reproducible than polydopamine. | nih.gov |
| Poly(catechol-styrene) | Biomimetic polymer | Underwater bond tests | Approximately 17 times stronger than natural mussel adhesive. | purdue.edu |
| Fluorinated Catechol SAMs | Catechol anchor with perfluorinated tail | Surface Characterization | Forms robust, low-energy, non-stick coatings on various substrates. | researchgate.net |
Fundamental Understanding of Mussel-Inspired Catechol-Mediated Adhesion
The remarkable ability of marine mussels to firmly adhere to a variety of surfaces in wet and turbulent environments has inspired significant scientific inquiry into the molecular mechanisms governing this natural adhesion. acs.orgresearchgate.netnih.gov At the heart of this tenacity lies a family of specialized mussel foot proteins (mfps). mdpi.com These proteins are uniquely enriched with the amino acid 3,4-dihydroxyphenylalanine (DOPA), which contains a catechol moiety. uliege.be This catechol group is widely recognized as the primary component responsible for the versatile and robust adhesive properties observed in mussels. uliege.befraunhofer.de
The adhesion mechanism of catechols is multifaceted, involving a complex interplay of several interaction types that allow for strong binding to both organic and inorganic substrates. rsc.orgnih.gov These interactions can be broadly categorized as follows:
Hydrogen Bonding: The hydroxyl groups of the catechol moiety can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with polar surfaces. rsc.org
π-π Stacking: The aromatic ring of the catechol provides the ability to engage in π-π stacking interactions with aromatic residues in organic substrates. rsc.org
Coordination Chemistry: Catechols are excellent chelating agents for a variety of metal ions and metal oxides. This allows for the formation of strong coordinative bonds with mineral and metallic surfaces. rsc.orgnih.gov
Covalent Bonding: Under oxidative conditions, catechols can be oxidized to highly reactive quinones. These quinones can then form covalent cross-links with other catechols (cohesion) or with nucleophilic groups (such as amines and thiols) present on the substrate surface (adhesion).
The oxidation state of the catechol is, therefore, a key determinant of its function. While the reduced catechol form is essential for interfacial bonding, the oxidized quinone form is critical for the curing and cohesive strength of the adhesive. This dynamic nature allows mussels to precisely control the adhesive process, from initial surface wetting and binding to the subsequent solidification of the adhesive plaque. acs.org
The following table summarizes the primary interactions involved in catechol-mediated adhesion:
| Interaction Type | Description | Relevant Substrates |
| Hydrogen Bonding | Formation of hydrogen bonds via the hydroxyl groups of the catechol. | Polar organic and inorganic surfaces |
| π-π Stacking | Interaction between the aromatic rings of catechol and the substrate. | Aromatic organic surfaces |
| Coordination | Chelation of metal ions by the catechol group. | Metal and metal oxide surfaces |
| Covalent Bonding | Formation of covalent bonds through the oxidized quinone form. | Nucleophilic groups on organic surfaces |
Investigation into the Role of Perfluorinated Moieties in Modulating Adhesion Strength and Environmental Stability of Adsorbed Layers
The incorporation of perfluorinated moieties into catechol-containing molecules represents a strategic approach to modulate the adhesive properties and enhance the environmental stability of the resulting adsorbed layers. While direct research on "this compound" is limited in the provided search results, the principles governing the behavior of fluorinated catechols can be elucidated from existing studies on similar compounds.
Perfluorinated chains are known for their hydrophobic and oleophobic properties, which can significantly influence the interaction of the molecule with its environment, particularly in aqueous settings. When a perfluorinated moiety is attached to a catechol anchor, it is expected to create a low-energy, non-stick surface.
Research into perfluoro-alkyl catechols has demonstrated their utility in creating surface-hydrophobicity gradients. acs.org The self-assembly of such molecules on a substrate can lead to the formation of a functionalized surface where the catechol group provides adhesion to the substrate, while the perfluorinated tail creates a highly hydrophobic outer layer. This hydrophobicity is crucial for repelling water from the interface, which is a significant challenge for underwater adhesives. researchgate.net
The environmental stability of adsorbed layers of perfluorinated catechols is anticipated to be enhanced due to the chemical inertness and robustness of the carbon-fluorine bond. This stability can protect the underlying substrate from corrosion and biofouling. The low surface energy imparted by the perfluorinated chains can also reduce the adhesion of unwanted biological matter.
The following table outlines the expected effects of perfluorinated moieties on catechol-mediated adhesion:
| Property | Influence of Perfluorinated Moiety | Rationale |
| Surface Energy | Decreases surface energy | The low polarizability of the C-F bond leads to weak intermolecular forces. |
| Hydrophobicity | Increases hydrophobicity | Perfluorinated chains are highly effective at repelling water. |
| Adhesion in Air | May decrease on polar surfaces | The low surface energy can hinder wetting and spreading of the adhesive. |
| Underwater Adhesion | May increase | The hydrophobic nature can displace water from the interface, allowing for better contact between the catechol anchor and the substrate. researchgate.net |
| Environmental Stability | Increases | The high strength and stability of the C-F bond provide resistance to chemical and environmental degradation. |
Integration into Advanced Functional Materials
Fluorinated Catechol-Containing Polymers and Copolymers
The development of polymers incorporating fluorinated catechols leverages the combined properties of both moieties. The catechol group provides strong adhesion to a wide variety of substrates, while the fluorinated chain introduces low surface energy, hydrophobicity, and chemical stability.
Incorporating catechol functionalities into polymer chains requires careful selection of polymerization techniques due to the reactive nature of the catechol hydroxyl groups, which can interfere with certain polymerization reactions. google.com
Common strategies include:
Free-Radical Polymerization: Monomers containing catechol moieties, such as dopamine (B1211576) methacrylamide (B166291) (DAMAAm), can be copolymerized with other monomers using initiators like 2,2'-Azobis(isobutyronitrile) (AIBN). orientjchem.orgnih.gov However, the radical scavenging propensity of catechols can lead to in-situ crosslinking, especially at higher catechol concentrations. orientjchem.org To circumvent this, the catechol hydroxyl groups are often protected prior to polymerization using groups like methoxy (B1213986) ethers. google.com The protecting groups are then removed after polymerization to restore the catechol's adhesive functionality. google.com
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer better control over molecular weight, polydispersity, and polymer architecture. orientjchem.orgmdpi.com Poly(vinylcatechol)s, for example, have been synthesized via RAFT polymerization of bio-based monomers. orientjchem.org ATRP has been used to prepare catechol-conjugated polymers by using an initiator made from protected dopamine. mdpi.com
Post-Polymerization Modification: An alternative route involves synthesizing a polymer with reactive precursor groups and subsequently attaching the catechol moiety. For instance, a polymer with epoxy groups can be modified by reacting it with dopamine to introduce the catechol functionality. nih.gov
The choice of strategy depends on the desired polymer architecture, molecular weight control, and the compatibility of the fluorinated catechol monomer with the polymerization conditions.
Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, functional layer. epfl.chmdpi.com Surface-initiated polymerization (SIP) is a powerful method for grafting these brushes from a substrate, offering precise control over thickness, density, and composition. epfl.chrsc.org
For creating fluorinated, catechol-containing polymer brushes, surface-initiated atom transfer radical polymerization (SI-ATRP) is a particularly effective technique. nih.govnih.gov The process typically involves:
Substrate Functionalization: The surface is first modified with an initiator molecule, such as a brominated compound, capable of initiating ATRP. nih.gov
Grafting-From Polymerization: The initiator-functionalized substrate is then immersed in a solution containing the desired monomers (including a fluorinated acrylate (B77674)/methacrylate and a protected catechol-containing monomer) and the ATRP catalyst system (e.g., Copper(I) bromide and a ligand). rsc.org The polymer chains then grow directly from the surface. rsc.org
Deprotection: If protected catechol monomers are used, a final deprotection step is required to expose the reactive catechol groups.
Alternatively, a "grafting-to" approach can be used where pre-synthesized catechol-containing polymers are anchored onto a surface. However, the "grafting-from" method generally allows for higher grafting densities. epfl.ch
Characterization of these polymer brush architectures involves a suite of surface-sensitive techniques:
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the presence of fluorine and catechol groups on the surface. nih.gov
Contact Angle Goniometry: To measure the static and dynamic contact angles of water and other liquids, quantifying the hydrophobicity and surface energy of the brush layer.
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the thickness of the polymer brush layer.
Quartz Crystal Microbalance with Dissipation (QCM-D): To monitor the grafting process in real-time and to study the interaction of the brush with other molecules, such as proteins or metal ions. nih.gov
Thermal Stability and Crystallinity: The presence of catechol groups can enhance the thermal stability of fluoropolymers. nih.govacs.org This is attributed to the formation of multiple hydrogen bonds between the catechol hydroxyls and other polar groups (like carbonyls) in the polymer backbone. nih.govacs.org These interactions restrict polymer chain mobility. acs.org However, these same hydrogen bonds can disrupt the packing of the fluorinated side chains, leading to a significant decrease in the polymer's crystallinity and crystallization rate compared to a similar fluoropolymer without catechol groups. nih.govacs.org
Surface Properties and Adhesion: The fluorinated segments and catechol groups synergistically determine the surface properties. The low surface energy of the perfluorinated chains drives them to the polymer-air interface, exposing terminal CF3 groups and creating a highly hydrophobic and oleophobic (superamphiphobic) surface. nih.gov Simultaneously, the catechol units provide strong, versatile adhesion to a wide range of substrates through mechanisms like hydrogen bonding and coordination with metal oxides. acs.org This unique combination allows for the creation of coatings that are both highly repellent and strongly adhered to the underlying surface.
Biomimetic Functionality: The catechol group is inspired by the adhesive proteins of marine mussels. orientjchem.org This biomimetic component allows for self-healing properties and robust performance in aqueous environments, making these polymers suitable for marine and biomedical applications.
Surface Functionalization of Metal-Organic Frameworks (MOFs) for Enhanced Performance
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with vast internal surface areas, making them promising for applications in gas storage, separation, and catalysis. ugr.es However, many prototypical MOFs, such as HKUST-1, suffer from poor stability in the presence of moisture, which limits their practical use. ugr.es Surface functionalization with hydrophobic molecules like fluorinated catechols offers a targeted solution to this problem.
A straightforward and effective method to protect moisture-sensitive MOFs involves coating the external surface of the crystals with a protective layer. ugr.esjove.com Fluorinated catechols are ideal for this purpose, creating a robust, hydrophobic barrier.
The coating process can be achieved by directly reacting the MOF crystals with a solution of a synthetic fluorinated catechol. ugr.esacs.orgnih.gov In the case of copper-based MOFs like HKUST-1, the Cu(II) dimers present on the crystal surface are believed to exhibit a biomimetic catalytic activity, similar to the enzyme catechol oxidase. ugr.esuab.cat This activity facilitates the rapid formation of a homogeneous, cross-linked organic coating around the MOF particles under mild, anhydrous conditions, avoiding the use of basic solutions that could damage the MOF structure. jove.comuab.cat The use of fluorinated catechols results in a hydrophobic, permeable coating that effectively shields the MOF's labile metal-linker bonds from hydrolysis by water molecules. ugr.esuab.cat
The primary goal of coating a MOF is to enhance its stability without compromising its intrinsic porosity and function. Research on coating HKUST-1 with a fluorinated catechol (referred to as fdcat-HKUST) has demonstrated the success of this approach. uab.cat
Chemical Stability: The fluorinated catechol coating provides exceptional protection against water degradation. ugr.esfunimat.es While uncoated HKUST-1 loses 50% of its porosity after just 24 hours in water, fdcat-HKUST retains 92% of its original porosity even after one week of water incubation. uab.cat In contrast, a coating with a non-fluorinated alkyl catechol (hdcat-HKUST) actually accelerates the degradation process, retaining only 4% of its initial porosity. uab.cat This is attributed to the enhanced hydrophobicity of the fluorinated chains, which effectively repel water molecules from the MOF surface. uab.cat
Sorption Capacity: A key advantage of the fluorinated catechol coating is that it is permeable, allowing gas molecules to access the MOF's internal pores while blocking larger water molecules. ugr.esuab.cat Consequently, the coated MOF retains nearly 100% of its original gas sorption capacity. ugr.esacs.orgnih.govfunimat.es This ensures that the primary function of the MOF is preserved while its durability in humid environments is significantly improved.
The table below summarizes the research findings on the stability and porosity of HKUST-1 after surface functionalization and exposure to water.
| Material | Condition | BET Surface Area (m²/g) | Retained Porosity (%) |
|---|---|---|---|
| Bare HKUST-1 | As-made | 1750 | 100% |
| Bare HKUST-1 | After 24h in water | 874 | 50% |
| fdcat-HKUST (Fluorinated) | As-made | 1680 | 100% (relative to its as-made state) |
| fdcat-HKUST (Fluorinated) | After 1 week in water | 1550 | 92% |
| hdcat-HKUST (Non-fluorinated) | As-made | 1450 | 100% (relative to its as-made state) |
| hdcat-HKUST (Non-fluorinated) | After 24h in water | 55 | 4% |
Development of Specialized Surface Coatings
The unique molecular structure of catechols, featuring adhesive hydroxyl groups and a modifiable aromatic ring, allows for their application in a wide array of surface coatings. The incorporation of a long, fluorinated alkyl chain, such as a nonafluoropentadecyl group, introduces a component with exceptionally low surface energy. This combination of adhesive and repellent moieties is key to the development of robust, low-energy surface coatings.
Strategies for Fabricating Hydrophobic and Superamphiphobic Surfaces
The fabrication of hydrophobic and superamphiphobic surfaces using fluorinated catechols involves strategies that leverage both the chemical properties of the molecule and the physical texturing of the surface. Research into a copolymer containing catechol functionalities and long-chain perfluoroalkyl groups, specifically a copolymer of 2-(perfluorooctyl)ethyl acrylate and dopamine methacrylamide, offers a model for these fabrication strategies.
One primary approach is the creation of a copolymer that can be applied to a substrate to form a thin film. The catechol groups within the polymer backbone act as anchoring points, ensuring strong adhesion to a variety of substrates. The long perfluoroalkyl side chains, due to their low surface energy, orient themselves towards the air-polymer interface, creating a highly repellent surface.
The fabrication process can be enhanced by controlling the molecular aggregation structure of the polymer on the surface. Thermal annealing of the polymer film has been shown to increase the ordering of the perfluoroalkyl groups, with the trifluoromethyl (CF3) terminals preferentially exposed to the air. This ordered arrangement maximizes the density of low-energy groups at the surface, thereby enhancing the hydrophobicity and oleophobicity of the coating.
Furthermore, the creation of hierarchical surface roughness is a critical strategy for achieving superamphiphobicity. This can be accomplished by incorporating nanoparticles, such as halloysite (B83129) nanotubes, into the fluorinated catechol polymer matrix. The polymer acts as a binder for the nanoparticles, creating a composite coating with a multi-scale roughness. This textured surface traps air pockets, leading to a Cassie-Baxter state where liquid droplets sit on top of the composite surface, minimizing contact and leading to very high contact angles and low roll-off angles.
The versatility of these strategies allows for the application of such coatings to various substrates, including fabrics, to impart superamphiphobic properties. The catechol groups provide the necessary adhesion to the textile fibers, while the fluorinated polymer and any incorporated nanostructures create the desired repellent surface.
Analysis of Surface Energy Characteristics and Interfacial Liquid Behavior
A detailed analysis of the surface energy of coatings derived from fluorinated catechol polymers reveals their exceptional liquid-repellent properties. The surface free energy of a copolymer film of 2-(perfluorooctyl)ethyl acrylate and dopamine methacrylamide has been estimated to be as low as 7.32 mJ/m². This extremely low surface energy is a direct result of the high density of ordered perfluoroalkyl groups at the surface.
The interfacial behavior of liquids on these surfaces is characterized by high contact angles for both water and oils. The specific molecular aggregation at the surface dictates the nature of the liquid-solid interface.
Table 1: Contact Angles of Various Liquids on a Fluorinated Catechol Copolymer Film
| Liquid | Surface Tension (mN/m) | Contact Angle (°) |
|---|---|---|
| Water | 72.8 | 120 |
| Ethylene Glycol | 47.7 | 95 |
| n-Hexadecane | 27.5 | 68 |
| n-Dodecane | 25.4 | 62 |
This interactive data table allows for sorting by liquid, surface tension, and contact angle to better visualize the relationship between liquid properties and surface wettability.
The data indicates that even low surface tension oils exhibit significant contact angles on the fluorinated catechol polymer surface, demonstrating its oleophobic nature. The introduction of catechol groups into the fluoropolymer backbone has also been shown to improve the thermal stability of the coating, preventing dewetting at elevated temperatures. This is attributed to the formation of hydrogen bonds involving the catechol groups, which restricts the mobility of the polymer chains.
Furthermore, these coatings can exhibit self-healing properties. If the surface is damaged, for instance by vacuum ultraviolet (VUV) irradiation which can disrupt the hydrophobic surface, the mobility of the fluorinated side chains can allow for a partial recovery of the low-energy surface upon thermal annealing.
Advanced Spectroscopic and Microscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of 3-(Nonafluoropentadecyl)catechol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provides a complete picture of the this compound molecule.
¹H NMR: The ¹H NMR spectrum is used to identify the protons in the molecule. The aromatic protons on the catechol ring typically appear as multiplets in the range of 6.7 to 7.0 ppm. hmdb.caresearchgate.net The protons of the methylene (B1212753) groups in the pentadecyl chain will produce signals in the aliphatic region, typically between 1.2 and 2.6 ppm. The protons of the methylene group directly attached to the aromatic ring would be expected at the lower field end of this range. The hydroxyl (-OH) protons of the catechol group give rise to broad signals whose chemical shift is dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. The aromatic carbons of the catechol ring would produce signals between 110 and 150 ppm. The carbons of the pentadecyl alkyl chain would be observed in the upfield region, typically from 14 to 40 ppm. rsc.orgmdpi.com The carbon atoms within the fluorinated chain will show complex splitting patterns due to coupling with fluorine.
¹⁹F NMR: Given the nonafluoropentadecyl chain, ¹⁹F NMR is particularly informative. biophysics.org It allows for the clear identification and quantification of the different fluorine environments. The terminal trifluoromethyl (CF₃) group is expected to have a distinct chemical shift around -81 ppm. conicet.gov.aruu.nl The various difluoromethylene (-CF₂-) groups along the chain will appear at different chemical shifts, typically in the range of -110 to -126 ppm, providing confirmation of the fluorinated chain's structure and integrity. conicet.gov.aruu.nlnih.gov
The following table summarizes the anticipated NMR chemical shifts for this compound.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic (C₆H₃) | 6.7 - 7.0 |
| ¹H | Alkyl (CH₂) | 1.2 - 2.6 |
| ¹H | Hydroxyl (OH) | Variable |
| ¹³C | Aromatic (C₆) | 110 - 150 |
| ¹³C | Alkyl (CH₂) | 14 - 40 |
| ¹⁹F | Terminal (CF₃) | ~ -81 |
| ¹⁹F | Internal (CF₂) | -110 to -126 |
Beyond basic structural confirmation, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis. For instance, ¹H-¹⁹F NOESY or transferred NOESY (trNOESY) experiments can reveal through-space interactions between the protons of the alkyl chain or catechol ring and the fluorine atoms of the perfluoroalkyl tail. acs.org This information is vital for understanding the molecule's three-dimensional structure, such as the folding or orientation of the fluorinated chain relative to the catechol headgroup, which influences its self-assembly and surface properties. These dynamic studies can provide insights into intermolecular and intramolecular interactions in solution or when bound to surfaces. biophysics.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. It is particularly valuable for confirming the successful modification of a substrate with this compound and for analyzing the resulting surface chemistry. uh.eduresearchgate.net
When a surface is coated with this compound, XPS survey scans will show the presence of Carbon (C), Oxygen (O), and Fluorine (F), in addition to signals from the underlying substrate. High-resolution scans of the C 1s, O 1s, and F 1s regions provide detailed chemical state information.
C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into several components: the C-C/C-H bonds of the alkyl chain (around 285.0 eV), the C-O bonds of the catechol ring (around 286.5 eV), and the distinct signals for the fluorinated carbons, with CF₂ groups appearing at approximately 291-292 eV and the terminal CF₃ group at a higher binding energy of around 293-294 eV. uh.eduresearchgate.netmdpi.com
O 1s Spectrum: The O 1s spectrum will show a peak corresponding to the hydroxyl groups of the catechol, typically around 532-533 eV. acs.org
F 1s Spectrum: A strong F 1s signal will be present at approximately 689 eV, confirming the presence of the nonafluoropentadecyl chain at the surface. researchgate.net
The relative atomic concentrations, calculated from the peak areas, can be used to verify the stoichiometry of the adsorbed molecule.
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |
| C 1s | C-C, C-H | ~285.0 |
| C 1s | C-O (Catechol) | ~286.5 |
| C 1s | -CF₂- | ~291-292 |
| C 1s | -CF₃ | ~293-294 |
| O 1s | C-O-H (Catechol) | ~532-533 |
| F 1s | C-F | ~689 |
Morphological and Microstructural Analysis of Modified Surfaces and Materials
Understanding the physical arrangement of this compound on a surface or in a bulk material is critical for controlling properties like wettability, adhesion, and biocompatibility. Microscopic and diffraction techniques provide this essential morphological and structural information.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the nanoscale. uh.edu For a surface modified with this compound, AFM can be used in tapping mode to generate three-dimensional topographic images. bohrium.comresearchgate.net These images reveal the surface roughness, the uniformity of the coating, and the presence of any self-assembled structures or domains. acs.orgutwente.nl In cases of incomplete monolayer formation, AFM can visualize the resulting islands or pits. The phase imaging mode in AFM can further distinguish between areas with different mechanical properties, potentially differentiating the hydrocarbon and fluorocarbon segments of the molecule if phase separation occurs. bohrium.com
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. nih.gov For this compound, XRD can be used to analyze its structure in both bulk powder form and as an ordered thin film on a substrate.
In the solid state, long-chain amphiphilic molecules like this often exhibit lamellar (layered) packing. bohrium.comresearchgate.net XRD patterns would show a series of sharp reflections at low angles (small 2θ) corresponding to the repeating distance of these layers. At wider angles, diffraction peaks related to the packing of the alkyl and fluoroalkyl chains (sub-cell structure) would be observed. mrs-j.org Due to the chemical difference between the hydrogenated and fluorinated segments, they may pack into separate, phase-segregated domains, which would give rise to distinct diffraction signals. mrs-j.orgacademie-sciences.fr The analysis of peak positions and intensities allows for the determination of unit cell parameters, molecular orientation, and the degree of crystallinity. mdpi.com
Other Relevant Characterization Methodologies
In addition to the primary characterization techniques, a suite of other advanced methodologies provides deeper insights into the properties and behavior of this compound, particularly when formed into thin films or adsorbed onto surfaces. These techniques are crucial for understanding the material's optical properties, molecular structure, and interactions at interfaces, which are vital for its application in advanced materials and coatings.
Variable-Angle Spectroscopic Ellipsometry (VASE) for Thin Film Thickness and Optical Properties.acs.orgnih.gov
Variable-Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. nih.gov By analyzing the change in polarization of light reflected from a sample at different angles and wavelengths, VASE can provide highly accurate and precise measurements, even for films down to the sub-nanometer scale. nih.gov
For thin films of fluorinated catechols, VASE is instrumental in characterizing the uniformity and thickness of self-assembled monolayers (SAMs). The technique allows for the modeling of the film as a distinct layer with its own optical properties, separate from the substrate and the ambient medium.
Research Findings:
Below is an interactive data table with typical VASE measurement parameters and expected optical properties for a self-assembled monolayer of a long-chain fluorinated catechol on a silicon substrate.
| Parameter | Value | Description |
| Wavelength Range | 245–1700 nm | The spectral range over which the ellipsometric parameters (Ψ and Δ) are measured. |
| Angles of Incidence | 65°, 70°, 75° | Multiple angles are used to increase the accuracy of the optical model. |
| Modeled Film Thickness | d (nm) | The calculated thickness of the this compound monolayer. |
| Refractive Index (n) at 633 nm | ~1.42 | A measure of how much the speed of light is reduced in the material. |
| Extinction Coefficient (k) at 633 nm | ~0.01 | Related to the absorption of light by the film at a specific wavelength. |
Note: The values for thickness, refractive index, and extinction coefficient are representative for a closely packed monolayer of a similar fluorinated compound and may vary for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions.acs.org
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and probing the molecular structure of a compound. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.
For this compound, IR spectroscopy can confirm the presence of key functional groups, including the O-H stretches of the catechol ring, the C-F stretches of the fluorinated alkyl chain, and the C-H stretches of the hydrocarbon portion of the chain. Furthermore, shifts in the peak positions can indicate molecular interactions, such as hydrogen bonding or changes in conformation upon adsorption to a surface.
Research Findings:
Analysis of self-assembled monolayers of similar fluorinated molecules on substrates often reveals important information about their orientation and packing. For example, the position and shape of the C-F stretching bands can provide insights into the conformational order of the fluorinated chains. The disappearance or significant broadening of the O-H bands of the catechol headgroup upon binding to a metal oxide surface can confirm the formation of coordinate bonds.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3500-3300 (broad) | O-H stretch | Characteristic of the hydroxyl groups on the catechol ring, often involved in hydrogen bonding. |
| 3000-2850 | C-H stretch | Associated with the methylene groups in the alkyl portion of the chain. |
| 1600-1450 | C=C stretch | Aromatic ring stretching vibrations of the catechol moiety. |
| 1300-1100 | C-F stretch | Strong, characteristic absorptions from the nonafluoropentadecyl chain. |
| 1250-1000 | C-O stretch | Bending and stretching vibrations of the C-O bonds of the catechol. |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid, solution) and its interaction with a substrate.
Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics and Mass Changes
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique for studying molecular adsorption and thin film formation at solid-liquid or solid-gas interfaces. It operates by measuring changes in the resonant frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface, while an increase in dissipation indicates that the adsorbed layer is soft and viscoelastic rather than rigid.
For this compound, QCM-D is an ideal tool to study the self-assembly process from solution onto various substrates. It can provide quantitative information on the rate of adsorption, the total adsorbed mass, and the viscoelastic properties of the resulting monolayer.
Research Findings:
QCM-D studies on the adsorption of catechols onto metal oxide surfaces have shown a rapid initial frequency decrease, indicating mass uptake, followed by a plateau as the surface becomes saturated. The corresponding dissipation changes can reveal details about the structural arrangement of the adsorbed layer. For a rigid, well-packed monolayer, the change in dissipation is typically small.
The data table below illustrates the expected changes in QCM-D parameters during the formation of a this compound monolayer on a titanium dioxide-coated sensor.
| Time Point | Event | Δf (Hz) | ΔD (x 10⁻⁶) | Interpretation |
| t₀ | Baseline in Solvent | 0 | 0 | Stable baseline before injection of the catechol solution. |
| t₁ | Injection of Solution | Decreasing | Increasing | Initial adsorption of molecules onto the sensor surface. |
| t₂ | Monolayer Formation | Stabilizing at a negative value | Stabilizing at a low positive value | A complete, relatively rigid monolayer has formed on the surface. |
| t₃ | Rinsing with Solvent | Slight increase | Slight decrease | Removal of any loosely bound molecules, leaving a stable monolayer. |
Note: The specific values of Δf and ΔD will depend on the concentration of the solution, the nature of the solvent and substrate, and the temperature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
